molecular formula C14H16N2O4S B13883439 n-(2-Aminophenyl)-3,4-dimethoxybenzenesulfonamide

n-(2-Aminophenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B13883439
M. Wt: 308.35 g/mol
InChI Key: CKNUTDOVHRUGED-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-3,4-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an aminophenyl group attached to a dimethoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 2-aminophenylamine with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of products .

Scientific Research Applications

N-(2-Aminophenyl)-3,4-dimethoxybenzenesulfonamide has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide
  • N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide
  • N-(2-Aminophenyl)-2-methylquinoline-4-carboxamide

Uniqueness

N-(2-Aminophenyl)-3,4-dimethoxybenzenesulfonamide stands out due to its unique combination of an aminophenyl group and a dimethoxybenzenesulfonamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

N-(2-aminophenyl)-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C14H16N2O4S/c1-19-13-8-7-10(9-14(13)20-2)21(17,18)16-12-6-4-3-5-11(12)15/h3-9,16H,15H2,1-2H3

InChI Key

CKNUTDOVHRUGED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N)OC

Origin of Product

United States

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